molecular formula C10H16N2O B14879720 (5-(Piperidin-1-yl)furan-2-yl)methanamine

(5-(Piperidin-1-yl)furan-2-yl)methanamine

Cat. No.: B14879720
M. Wt: 180.25 g/mol
InChI Key: CSZJKOMPQAAYPC-UHFFFAOYSA-N
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Description

(5-(Piperidin-1-yl)furan-2-yl)methanamine: is an organic compound that features a furan ring substituted with a piperidine ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available furan-2-carboxaldehyde and piperidine.

    Step 1 Formation of (5-(Piperidin-1-yl)furan-2-yl)methanol:

    Step 2 Conversion to (5-(Piperidin-1-yl)furan-2-yl)methanamine:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the amine group can lead to the formation of corresponding nitroso or nitro compounds.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.

      Products: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

  • Substitution

      Reagents: Halogenating agents like bromine or chlorine.

      Conditions: Typically performed in the presence of a catalyst such as iron or aluminum chloride.

      Products: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as therapeutic agents for various diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-(Piperidin-1-yl)furan-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or activation of the target. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (5-(Morpholin-4-yl)furan-2-yl)methanamine: Similar structure but with a morpholine ring instead of a piperidine ring.

    (5-(Pyrrolidin-1-yl)furan-2-yl)methanamine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    (5-(Piperidin-1-yl)thiophene-2-yl)methanamine: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

    Structural Features: The presence of both a piperidine ring and a furan ring in (5-(Piperidin-1-yl)furan-2-yl)methanamine provides unique electronic and steric properties.

    Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents.

    Applications: Its specific structure makes it suitable for certain applications in medicinal chemistry and material science that similar compounds may not be as effective in.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(5-piperidin-1-ylfuran-2-yl)methanamine

InChI

InChI=1S/C10H16N2O/c11-8-9-4-5-10(13-9)12-6-2-1-3-7-12/h4-5H,1-3,6-8,11H2

InChI Key

CSZJKOMPQAAYPC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)CN

Origin of Product

United States

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